N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide
CAS No.: 923955-37-7
Cat. No.: VC17132704
Molecular Formula: C26H29Br2N3O5
Molecular Weight: 623.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923955-37-7 |
|---|---|
| Molecular Formula | C26H29Br2N3O5 |
| Molecular Weight | 623.3 g/mol |
| IUPAC Name | N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide |
| Standard InChI | InChI=1S/C26H27N3O5.2BrH/c1-17-25(26(30)27-2)21-6-4-19(16-24(21)33-17)34-23-7-8-28-22-15-18(3-5-20(22)23)32-14-11-29-9-12-31-13-10-29;;/h3-8,15-16H,9-14H2,1-2H3,(H,27,30);2*1H |
| Standard InChI Key | NRWJIIGMYTVUSR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC.Br.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct pharmacophores:
-
Benzofuran core: A bicyclic aromatic system providing planar rigidity and facilitating π-π interactions with target proteins .
-
Quinoline moiety: A heterocyclic aromatic system contributing to hydrophobic binding and electronic stabilization .
-
Morpholine substituent: A saturated nitrogen-oxygen ring enhancing solubility and enabling hydrogen-bonding interactions .
The dihydrobromide salt form improves aqueous solubility, critical for bioavailability in physiological systems.
Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 923955-37-7 |
| Molecular Formula | C₂₆H₂₉Br₂N₃O₅ |
| Molecular Weight | 623.3 g/mol |
| Salt Form | Dihydrobromide |
| IUPAC Name | N,2-Dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide dihydrobromide |
The compound’s logP (estimated) of 3.2 suggests moderate lipophilicity, balancing membrane permeability and solubility.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Benzofuran Construction: Cyclization of substituted phenols under acidic conditions forms the benzofuran core, as demonstrated in analogous benzofuran syntheses .
-
Quinoline Functionalization: Introduction of the 7-(2-morpholin-4-ylethoxy) group via nucleophilic aromatic substitution, leveraging iodine/DMSO catalytic systems to enhance regioselectivity .
-
Amidation and Salt Formation: Coupling of the carboxylic acid with dimethylamine, followed by dihydrobromide salt precipitation to finalize the compound .
Chromatographic purification ensures >98% purity, validated by HPLC and NMR.
Yield Optimization
| Step | Yield (%) | Key Parameters |
|---|---|---|
| Benzofuran Formation | 75 | H₂SO₄ catalysis, 110°C |
| Quinoline Substitution | 82 | I₂/DMSO, 12 h reflux |
| Amidation | 68 | EDCl/HOBt, RT, 24 h |
Reaction scalability has been demonstrated at the 10-kg scale, supporting industrial production.
Mechanism of Action: VEGFR2 Inhibition
Target Engagement
PF-00337210 selectively inhibits VEGFR2 (Kd = 0.8 nM), a receptor tyrosine kinase pivotal in angiogenesis . Structural studies (PDB 2XIR) reveal:
-
Hydrophobic Pocket Binding: The benzofuran and quinoline moieties occupy the ATP-binding site, displacing endogenous ATP .
-
Morpholine Interactions: The morpholine oxygen forms hydrogen bonds with Cys919, stabilizing the inactive kinase conformation .
Downstream Effects
VEGFR2 inhibition blocks phosphorylation of key residues (Tyr951, Tyr1059), suppressing:
-
Endothelial cell proliferation (IC₅₀ = 12 nM).
-
Tumor-induced vascular permeability (85% reduction in murine models).
-
Metastatic dissemination in xenograft models.
Preclinical and Clinical Development
Preclinical Efficacy
| Model | Outcome | Dose (mg/kg/day) |
|---|---|---|
| Colorectal Cancer Xenograft | 72% Tumor Growth Inhibition | 50 |
| Lung Metastasis Model | 60% Reduction in Nodules | 30 |
| Toxicity Profile | No Grade 3-4 Adverse Events | ≤100 |
Pharmacokinetic studies in rats show a t₁/₂ of 8.2 h and oral bioavailability of 58%.
Clinical Trials (Phase I)
| Parameter | Result |
|---|---|
| Maximum Tolerated Dose | 120 mg/m² |
| Dose-Limiting Toxicity | Hypertension (Grade 2) |
| Objective Response Rate | 18% (Partial Responses) |
Trials prioritize patients with VEGFR2-overexpressing tumors, including renal cell carcinoma and glioblastoma.
Structural and Computational Insights
Crystallographic Analysis
The VEGFR2-PF-00337210 co-crystal structure (2XIR) highlights:
-
Binding Affinity: ΔG = -10.2 kcal/mol, driven by van der Waals interactions (80% contribution) .
-
Conformational Changes: DFG motif displacement (1.8 Å shift) induces kinase inactivation .
QSAR Modeling
Quantitative structure-activity relationship models identify critical substituents:
-
Morpholine Ethoxy Chain: Increases solubility without compromising binding (clogP reduced by 0.8).
-
N-Methyl Substitution: Shields the amide from metabolic hydrolysis, enhancing plasma stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume